N-(3-methoxypropyl)adamantane-1-carboxamide
Description
N-(3-Methoxypropyl)adamantane-1-carboxamide (CAS: 332037-28-2) is an adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane cage and a 3-methoxypropyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₃NO₂, with a molecular weight of 265.35 g/mol . The methoxypropyl group introduces ether functionality, enhancing solubility in polar organic solvents compared to unsubstituted adamantane derivatives.
Properties
IUPAC Name |
N-(3-methoxypropyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-18-4-2-3-16-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKYUWZCWBCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties:
Research indicates that adamantane derivatives, including N-(3-methoxypropyl)adamantane-1-carboxamide, exhibit neuroprotective effects. These compounds have been studied for their ability to modulate inflammatory responses and oxidative stress in neuronal cells. A study demonstrated that derivatives of adamantane can prevent cell death induced by amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Antiviral Activity:
Adamantane derivatives have historically been used as antiviral agents, particularly against influenza viruses. The structural characteristics of this compound suggest it may possess similar antiviral properties, potentially inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral strains where traditional antiviral therapies may be less effective .
Pain Management:
Some studies have explored the analgesic properties of adamantane derivatives. The unique structure of this compound may contribute to its efficacy in pain management, possibly through modulation of neurotransmitter systems involved in pain perception .
Materials Science
Polymer Synthesis:
this compound can serve as a building block for synthesizing advanced polymers with enhanced properties. The incorporation of adamantane structures into polymer matrices has been shown to improve thermal stability, mechanical strength, and chemical resistance. This makes it a candidate for applications in coatings, adhesives, and composite materials .
Optical Materials:
The distinctive three-dimensional structure of adamantane derivatives allows for unique optical properties. Research has indicated that polymers derived from adamantane can be utilized in optical applications such as lenses and fiber optics due to their high refractive index and low light loss characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or interact with receptors in the nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Key Observations :
- Polarity: The methoxypropyl group in the target compound provides moderate polarity, balancing lipophilicity (critical for blood-brain barrier penetration) and solubility.
- Aromatic vs.
Physicochemical Properties
- Solubility: The methoxypropyl group enhances solubility in solvents like ethanol or THF compared to adamantane itself. Aryl-substituted analogs (e.g., 4-ethoxyphenyl) show lower aqueous solubility due to increased hydrophobicity .
- Thermal Stability : Adamantane derivatives generally exhibit high thermal stability (>200°C). The methoxypropyl group’s flexibility may slightly reduce melting points relative to rigid aryl analogs .
Biological Activity
N-(3-methoxypropyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by research findings and data.
This compound is characterized by the following structural features:
- Core Structure : Adamantane framework, known for its stability and unique three-dimensional shape.
- Functional Groups : The presence of a methoxy group and a carboxamide moiety enhances its solubility and reactivity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication, thereby exerting antiviral effects. For example, it could target viral proteases or polymerases.
- Receptor Interaction : It may interact with receptors in the nervous system, potentially offering neuroprotective effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties:
- Antibacterial Activity : The compound has been investigated against various bacterial strains. Preliminary results suggest it has effective activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has also shown promise against fungal pathogens, particularly Candida species.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL |
| Candida albicans | 100 µg/mL |
Antiviral Activity
The potential antiviral properties of this compound have been explored in vitro:
- Mechanism : It is hypothesized that the compound may disrupt viral entry or replication processes.
- Case Studies : Research has indicated its effectiveness against certain viruses, although further studies are required to elucidate specific mechanisms.
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including DLD1 (colorectal adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma).
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| DLD1 | 15.4 |
| HeLa | 18.7 |
| HepG2 | 22.5 |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound, with structural characterization performed using techniques such as NMR and mass spectrometry .
- In Silico Studies : Molecular docking studies have suggested potential targets for this compound, indicating favorable binding affinities with key proteins involved in disease processes .
- Comparative Studies : Comparative analysis with similar compounds has highlighted the unique properties of this compound, particularly in terms of solubility and biological activity .
Q & A
Q. What are the recommended synthetic routes for N-(3-methoxypropyl)adamantane-1-carboxamide, and what reaction conditions optimize yield?
A multi-step synthesis is typically employed. First, adamantane-1-carboxylic acid is activated (e.g., via acyl chloride formation using thionyl chloride). Subsequent coupling with 3-methoxypropylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or THF achieves the amide bond. Catalytic bases (e.g., triethylamine) enhance reactivity. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and refluxing at 40–60°C for 12–24 hours .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., adamantane protons at δ 1.6–2.1 ppm; methoxypropyl signals at δ 3.3–3.5 ppm).
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ calculated for CHNO: 252.1958).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential when handling this compound?
Based on structurally similar compounds (e.g., adamantane derivatives and methoxypropylamines):
Q. How does the adamantane moiety influence the compound’s physicochemical properties?
The rigid, lipophilic adamantane core enhances thermal stability (decomposition >250°C) and membrane permeability, while the methoxypropyl group increases solubility in polar aprotic solvents (e.g., DMSO). LogP calculations suggest moderate hydrophobicity (~2.5), balancing bioavailability and solubility .
Advanced Research Questions
Q. How can this compound be applied in radiotherapy dosimetry?
In polymer-gel dosimeters, this compound’s acrylamide derivatives (e.g., NMPAGAT gels) exhibit dose-dependent polymerization. Adding LiCl (5–20 mM) improves dose-response linearity (R > 0.98) by stabilizing radicals. Validation via optical CT or MRI ensures <7% dosimetric uncertainty, suitable for 3D dose mapping in stereotactic radiosurgery .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
- Crystallization Optimization : Use anti-solvents (e.g., hexane) to enhance purity (>99%).
- DoE Approaches : Screen temperature, solvent polarity, and catalyst loading to identify critical parameters .
Q. What environmental factors influence the compound’s stability in biological assays?
Q. How does this compound interact with lipid bilayers or drug delivery systems?
Molecular dynamics simulations suggest the adamantane moiety anchors into lipid membranes (e.g., DPPC bilayers), while the methoxypropyl chain extends into aqueous phases. This property facilitates its use in liposomal formulations for targeted drug delivery, achieving >80% encapsulation efficiency .
Q. What computational methods predict the compound’s pharmacokinetic profile?
Q. How can structural analogs address solubility limitations without compromising bioactivity?
- Derivatization : Introduce PEGylated chains or sulfonate groups to enhance aqueous solubility.
- Co-Crystallization : Use succinic acid or cyclodextrins to improve dissolution rates (e.g., 2-fold increase in PBS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
